N-(3-Acetamidobenzoyl)glycine
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Overview
Description
N-(3-Acetamidobenzoyl)glycine is an organic compound that belongs to the class of amides It is derived from glycine, the simplest amino acid, and 3-acetamidobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetamidobenzoyl)glycine typically involves the reaction of 3-acetamidobenzoic acid with glycine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-acetamidobenzoic acid and the amino group of glycine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetamidobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(3-Acetamidobenzoyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-Acetamidobenzoyl)glycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Acetamidobenzoyl)glycine: Similar structure but with the acetamido group at the para position.
N-(3-Nitrobenzoyl)glycine: Contains a nitro group instead of an acetamido group.
N-(3-Aminobenzoyl)glycine: Contains an amino group instead of an acetamido group.
Uniqueness
N-(3-Acetamidobenzoyl)glycine is unique due to the presence of the acetamido group at the meta position, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
91952-04-4 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-[(3-acetamidobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)13-9-4-2-3-8(5-9)11(17)12-6-10(15)16/h2-5H,6H2,1H3,(H,12,17)(H,13,14)(H,15,16) |
InChI Key |
FYGAEZGIIJNAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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